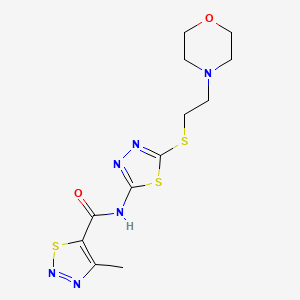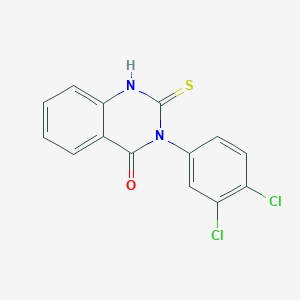![molecular formula C12H14FNO2 B2596362 Ácido 1-[(2-fluorofenil)metil]pirrolidina-2-carboxílico CAS No. 1038747-37-3](/img/structure/B2596362.png)
Ácido 1-[(2-fluorofenil)metil]pirrolidina-2-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Pyrrolidines and fluorophenyl compounds are found in many pharmacologically active agents . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with . They can cause changes in the function of these receptors, leading to various biological effects .
Biochemical Pathways
Pyrrolidines and fluorophenyl compounds can affect a wide range of biochemical pathways . For example, some pyrrolidine derivatives have been found to exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and other activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary widely . Factors such as the compound’s structure, stereochemistry, and the presence of functional groups can influence its bioavailability .
Result of Action
The molecular and cellular effects of these compounds depend on their specific targets and mode of action . They can lead to changes in cellular function, gene expression, and other biological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .
Métodos De Preparación
The synthesis of 1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl bromide and pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction between 2-fluorobenzyl bromide and pyrrolidine-2-carboxylic acid is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production: For large-scale industrial production, the reaction is optimized to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic Acid: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
2-Fluorobenzylamine: Contains the fluorophenyl group but lacks the pyrrolidine ring, leading to different reactivity and applications.
N-[(2-fluorophenyl)methyl]pyrrolidine: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
The unique combination of the fluorophenyl group and the pyrrolidine ring in 1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRPHXSBEXPDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)
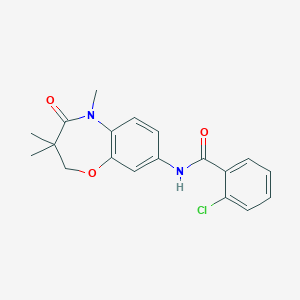
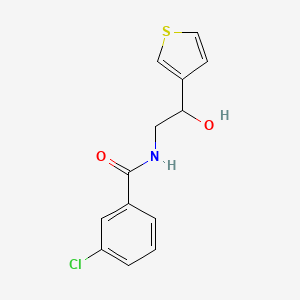
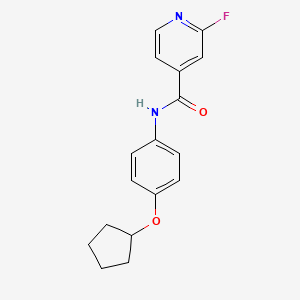
![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)
![2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2596284.png)
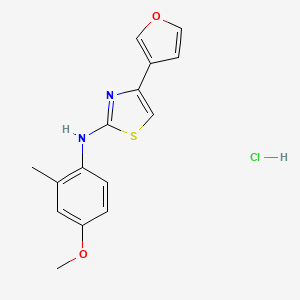
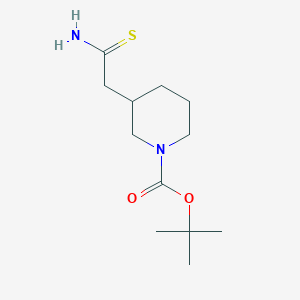
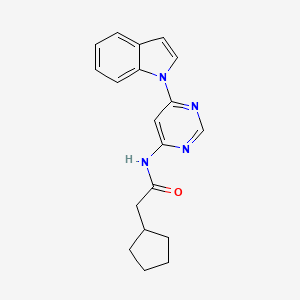
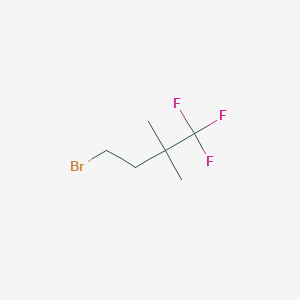
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)
